1-N-butyl-2-methyl-4-nitroimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-butyl-2-methyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJVHLRSLFVNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=C1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384252 | |
| Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135009-57-3 | |
| Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Structural Elucidation of 1-N-butyl-2-methyl-4-nitroimidazole
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Synthetic Context
The structural elucidation of 1-N-butyl-2-methyl-4-nitroimidazole represents a classic yet critical challenge in heterocyclic chemistry: distinguishing between regioisomers formed during the alkylation of an asymmetric azole.
Nitroimidazoles are biologically significant scaffolds, serving as the core for antibiotics like metronidazole and radiosensitizers. The precursor, 2-methyl-4(5)-nitroimidazole , exists in tautomeric equilibrium. Alkylation at the N1 position can theoretically yield two regioisomers:
-
This compound (The 1,4-isomer: Biologically preferred target).
-
1-N-butyl-2-methyl-5-nitroimidazole (The 1,5-isomer: Sterically hindered byproduct).
This guide provides a rigorous, self-validating workflow to unambiguously identify the 1,4-isomer using advanced NMR techniques (NOE), supported by Mass Spectrometry and X-ray crystallographic logic.
The Regioselectivity Challenge
The alkylation reaction is governed by steric and electronic factors. While the 4-nitro tautomer is less nucleophilic, the formation of the 1,5-isomer is sterically disfavored due to the proximity of the bulky nitro group to the incoming alkyl chain. Consequently, the 1,4-isomer is typically the major product, but confirming this requires analytical proof, not just assumption.
Figure 1: Synthetic pathway showing the bifurcation into 1,4 and 1,5 regioisomers. The 1,4-isomer minimizes steric clash between the N-butyl group and the nitro substituent.
Analytical Strategy: The "Smoking Gun" Workflow
To ensure scientific integrity, we rely on a hierarchy of evidence. Mass spectrometry provides molecular formula confirmation, but it cannot distinguish regioisomers efficiently. Nuclear Magnetic Resonance (NMR) , specifically the Nuclear Overhauser Effect (NOE), is the definitive tool for solution-phase elucidation.
The Logic of Differentiation
-
In the 1,4-isomer: The N1-butyl group is adjacent to the C5-Proton.
-
In the 1,5-isomer: The N1-butyl group is adjacent to the C5-Nitro group (no proton).
Therefore, a strong NOE interaction between the N-methylene protons and the aromatic ring proton confirms the 1,4-structure .
Spectroscopic Characterization
Mass Spectrometry (HRMS)
Before NMR, confirm the isolation of the correct molecular species.
-
Technique: ESI-MS (Positive Mode)
-
Expected [M+H]+: m/z 184.10 (Calculated for C8H13N3O2).
-
Fragmentation: Loss of -NO2 (46 Da) and alkyl chain scission are characteristic.
1H NMR Analysis (400 MHz+, DMSO-d6 or CDCl3)
The proton spectrum will show four distinct regions.
| Moiety | Proton Count | Multiplicity | Approx.[1] Shift (δ ppm) | Diagnostic Value |
| Ring H (C5-H) | 1H | Singlet | 7.80 - 8.20 | High. Shifts upfield if NO2 is adjacent (1,5-isomer). |
| N-Methylene (N-CH2) | 2H | Triplet | 3.90 - 4.10 | Critical. Sensitive to shielding by adjacent groups. |
| C2-Methyl | 3H | Singlet | 2.30 - 2.45 | Standard check for 2-methylimidazoles. |
| Butyl Chain (Internal) | 4H | Multiplets | 1.20 - 1.70 | Confirms butyl chain integrity. |
| Terminal Methyl | 3H | Triplet | 0.85 - 0.95 | End of chain confirmation. |
The Definitive Proof: 1D NOE / 2D NOESY
This experiment validates the spatial proximity of the N-butyl group to the ring proton.
Experimental Logic:
-
Irradiate the N-methylene signal (~4.0 ppm).
-
Observe the aromatic region (~8.0 ppm).
Interpretation:
Figure 2: NOE Interaction Logic. The 1,4-isomer allows magnetic cross-relaxation between the N-butyl and Ring Proton, whereas the 1,5-isomer separates them with a nitro group.
Validated Experimental Protocols
Synthesis of this compound
Safety Note: Nitroimidazoles are potential mutagens. Handle with gloves and in a fume hood.
-
Preparation: Dissolve 2-methyl-4(5)-nitroimidazole (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF .
-
Deprotonation: Add Potassium Carbonate (K2CO3) (1.5 eq). Stir at room temperature for 30 minutes. Note: K2CO3 in MeCN favors the 1,4-isomer kinetically and thermodynamically compared to stronger bases.
-
Alkylation: Add 1-Bromobutane (1.2 eq) dropwise.
-
Reflux: Heat the mixture to 60-70°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
-
Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over Na2SO4.
-
Isolation: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: Hexane -> 40% EtOAc/Hexane). The 1,4-isomer typically elutes second if the 1,5-isomer is present (due to polarity differences), but often it is the sole isolable product.
NMR Sample Preparation for NOE
To ensure a successful NOE experiment, the sample must be free of paramagnetic impurities (dissolved oxygen).
-
Dissolution: Dissolve ~10 mg of purified compound in 0.6 mL DMSO-d6 (preferred for solubility and signal separation).
-
Degassing (Optional but Recommended): Bubble dry nitrogen gas through the solution for 2 minutes or perform freeze-pump-thaw cycles.
-
Acquisition:
-
Run standard 1H NMR (16 scans).
-
Run 1D-NOE or 2D-NOESY. Set mixing time (
) to 500–800 ms.
-
Crystallographic Validation (The Gold Standard)
While NMR is sufficient for routine analysis, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural certainty.
-
Crystal Growth: Slow evaporation of a concentrated solution in Ethanol/Dichloromethane (1:1).
-
Validation: The crystal structure will explicitly show the N1-C5 bond length (~1.38 Å) and the C4-N(Nitro) bond, confirming the substitution pattern. This serves as the ultimate "Trustworthiness" check for the analytical workflow.
References
-
Regioselective Synthesis of Nitroimidazoles: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents."[2] Der Pharma Chemica, 2022, 14(4): 12-16.[2][3] Link
-
NMR Elucidation of N-Alkyl Imidazoles: Satheesh, D., et al. "An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles."[4] Iranian Journal of Organic Chemistry, 2018, 10(2): 2325-2331.[4] Link
-
Comparative NMR Studies: Jayaraman, R., et al. "Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles." Asian Journal of Chemistry, 2024, 36(1). Link
-
General N-Alkylation Mechanisms: Grimmett, M. R. "N-Alkylation of imidazoles." University of Otago, Science Dept. Link
Sources
Biological Activity of N-Alkylated Nitroimidazoles: A Technical Guide
Executive Summary
The nitroimidazole scaffold represents a privileged structure in medicinal chemistry, primarily defined by its ability to function as a "bioreductive warhead." While the core nitroheterocycle provides the electronic potential for redox activation, the N-alkyl side chain acts as the critical tuning knob for pharmacokinetics, solubility, and target specificity.
This guide dissects the biological activity of N-alkylated nitroimidazoles, moving beyond basic pharmacology into the structural causality of their action.[1] We focus on the three dominant isomers (2-, 4-, and 5-nitro) and their divergent applications in tuberculosis (TB), anaerobic infections, and hypoxic oncology.
The Chemical Basis: Isomerism and N-Alkylation
The biological fate of a nitroimidazole is dictated by the position of the nitro group relative to the imidazole nitrogens and the nature of the N1-substituent.
The Isomeric Landscape
| Isomer | Redox Potential ( | Primary Application | Key Representative |
| 5-Nitroimidazole | Low (-480 mV) | Anaerobic Bacteria/Protozoa | Metronidazole |
| 2-Nitroimidazole | Moderate (-350 to -450 mV) | Hypoxic Radiosensitizer | Misonidazole |
| 4-Nitroimidazole | Tunable | Antitubercular (Aerobic/Anaerobic) | Pretomanid (PA-824) |
The Role of N-Alkylation
N-alkylation at the N1 position is not merely a protecting group strategy; it is a critical determinant of Lipophilicity (LogP) and Bioavailability .
-
Solubility: Introduction of polar chains (e.g., hydroxyethyl in metronidazole) enhances water solubility for oral bioavailability.
-
Targeting: Lipophilic tails (e.g., the trifluoromethoxybenzyl ether in PA-824) facilitate penetration into the waxy cell wall of Mycobacterium tuberculosis.
-
Stability: N-alkylation prevents tautomerism, locking the nitro group in a fixed electronic environment essential for enzymatic recognition.
Mechanism of Action: The Reductive Cascade
The defining feature of nitroimidazoles is their requirement for bioactivation. They are prodrugs that remain inert in healthy, oxygenated host tissues but become cytotoxic in environments with low redox potentials (anaerobes or hypoxic tumors).
Pathway Visualization
The following diagram illustrates the reductive activation pathway, highlighting the critical "futile cycle" in the presence of oxygen which provides selectivity.
Figure 1: The selective toxicity mechanism of nitroimidazoles.[2] In oxygenated cells, the radical anion is rapidly re-oxidized to the parent drug (Futile Cycle), preventing toxicity. In anaerobes/hypoxia, the radical persists to damage cellular targets.
Therapeutic Applications & Structure-Activity Relationships (SAR)
Antitubercular Activity (The 4-Nitroimidazoles)
The development of Pretomanid (PA-824) revolutionized this class. Unlike metronidazole, PA-824 is active against both replicating (aerobic) and non-replicating (hypoxic) M. tuberculosis.[3][4]
-
Key SAR Finding: The oxygen atom at the 2-position of the imidazo[2,1-b][1,3]oxazine ring is essential for aerobic activity.[4][5][6] Replacing it with nitrogen or sulfur retains anaerobic activity but abolishes aerobic potency [1].
-
Activation Enzyme: Deazaflavin-dependent nitroreductase (Ddn ) activates the prodrug, releasing reactive nitrogen species (NO) that poison the respiratory complex [2].
Antimicrobial & Antiparasitic (The 5-Nitroimidazoles)
Metronidazole remains the gold standard. The SAR here is tight; the 5-nitro position is non-negotiable for the required redox potential (-480 mV) to interact with the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system in anaerobes.
-
N-Alkylation Effect: Increasing the chain length of the N1-substituent generally decreases potency against Trichomonas and Entamoeba but can alter the spectrum against specific bacteria.
-
Resistance: Often mediated by downregulation of rdxA or frxA nitroreductases in H. pylori [3].
Hypoxic Radiosensitizers (The 2-Nitroimidazoles)
Tumor hypoxia confers resistance to radiation. 2-Nitroimidazoles like Misonidazole mimic oxygen ("oxygen mimetics") to fix radiation-induced DNA damage.
-
Challenge: Neurotoxicity associated with high lipophilicity.
-
Solution: Hydrophilic N-alkyl linkers (e.g., in Nimorazole ) reduce blood-brain barrier penetration, improving the therapeutic index.
Experimental Protocols
Protocol A: Regioselective Synthesis of N-Alkylated Nitroimidazoles
Objective: To synthesize 1-alkyl-2-methyl-5-nitroimidazole while minimizing the formation of the 4-nitro isomer.
Reagents:
-
2-Methyl-5-nitroimidazole (1.0 eq)
-
Alkyl Halide (e.g., Bromoethane) (1.2 eq)
-
Base:
(anhydrous, 1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile
Workflow:
-
Dissolution: Dissolve 2-methyl-5-nitroimidazole (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add
(15 mmol) and stir at room temperature for 30 minutes. Note: The solution color may darken, indicating anion formation. -
Alkylation: Add the Alkyl Halide (12 mmol) dropwise over 10 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 3-5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The 5-nitro isomer (target) typically has a lower
than the 4-nitro isomer due to the dipole moment alignment. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates. If not, extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water to obtain pure N-alkylated product.
Protocol B: In Vitro Anaerobic Cytotoxicity Assay
Objective: To determine the IC50 of synthesized derivatives under strict anaerobic conditions.
System Validation:
-
Control: Metronidazole (Positive Control), DMSO (Vehicle Control).
-
Indicator: Resazurin (Alamar Blue) reduction.
Steps:
-
Culture: Grow Bacteroides fragilis or M. tuberculosis (H37Rv) in anaerobic jars (GasPak system) to mid-log phase.
-
Plating: Dispense bacteria (
CFU/well) into 96-well plates inside an anaerobic chamber ( < 0.1%). -
Treatment: Add serial dilutions of the N-alkylated nitroimidazole. Ensure all media are pre-reduced (degassed) to prevent oxidative inactivation of the drug.
-
Incubation: Incubate at 37°C for 48-72 hours (depending on doubling time).
-
Readout: Add Resazurin solution (0.01%). Incubate for 4-24 hours. Fluorescence (Ex 530nm / Em 590nm) correlates with viable cell count.
-
Calculation: Plot log(concentration) vs. % inhibition to derive IC50.
Visualization: Synthesis Workflow
Figure 2: General synthetic pathway for N-alkylation. Regioselectivity is controlled by solvent polarity and temperature.
References
-
Structure-activity relationships of antitubercular nitroimidazoles. National Institutes of Health (NIH). Available at: [Link]
-
Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. PubMed. Available at: [Link]
-
Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole. Der Pharma Chemica. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution Mass Spectrometry Profiling of 1-N-butyl-2-methyl-4-nitroimidazole
Content Type: Detailed Protocol & Method Development Guide Target Audience: Pharmaceutical Impurity Profiling Scientists, Medicinal Chemists, and DMPK Researchers.
Abstract
This application note details the structural characterization and quantification of 1-N-butyl-2-methyl-4-nitroimidazole (BMNI), a specific alkylated derivative of the 2-methyl-4-nitroimidazole core. While 5-nitroimidazoles (e.g., Metronidazole, Dimetridazole) are potent antimicrobials, their 4-nitro isomers and N-alkylated analogs often arise as synthetic impurities or metabolic byproducts. This guide provides a self-validating LC-MS/MS protocol using Electrospray Ionization (ESI) in positive mode, elucidating the specific fragmentation pathways driven by the N-butyl chain and nitro group interaction.
Introduction & Chemical Context
The analysis of nitroimidazoles is critical in drug development due to their mutagenic potential and regulatory restrictions in food-producing animals.[1] This compound represents a structural analog where the N1 position is substituted with a butyl chain.
-
Chemical Formula:
-
Exact Mass: 183.1008 Da
-
Target Ion
: 184.1081 m/z
Unlike the common methyl (Dimetridazole) or hydroxyethyl (Metronidazole) derivatives, the butyl chain introduces significant lipophilicity, altering retention behavior and fragmentation kinetics. Accurate identification requires distinguishing this molecule from regioisomers (e.g., 5-nitro variants) using specific MS/MS transitions.
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize matrix effects, a Solid Phase Extraction (SPE) or modified QuEChERS approach is recommended, particularly for biological matrices.
Reagents:
-
Stock Solvent: Methanol (LC-MS Grade).
-
Diluent: 0.1% Formic Acid in Water/Methanol (90:10 v/v).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 10 mg of BMNI reference standard in 10 mL Methanol to yield 1 mg/mL.
-
Working Standard: Dilute stock to 1 µg/mL using the Diluent.
-
Matrix Extraction (if applicable):
-
Homogenize 2g sample (tissue/plasma).
-
Add 8 mL Acetonitrile (ACN) + 1% Acetic Acid.
-
Vortex 2 min; Centrifuge at 4000 rpm for 10 min.
-
Clean-up: Pass supernatant through a Polymeric Strong Cation Exchange (SCX) SPE cartridge to retain the basic imidazole moiety while washing away neutrals.
-
Elute with 5% Ammonia in Methanol.
-
-
Reconstitution: Evaporate eluate under nitrogen; reconstitute in 200 µL Mobile Phase A.
LC-MS/MS Conditions
This method utilizes a Reverse Phase C18 separation optimized for polar retention and peak shape of basic nitrogen heterocycles.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm | High surface area for retaining small polar aromatics. |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer controls ionization state of imidazole (pKa ~2.5-3.0). |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks for nitroimidazoles than MeOH. |
| Flow Rate | 0.35 mL/min | Optimal linear velocity for ESI efficiency. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |
| Injection Vol | 2-5 µL | Minimize band broadening. |
Gradient Profile:
-
0-1 min: 5% B (Isocratic hold for trapping)
-
1-6 min: 5%
90% B (Linear ramp) -
6-8 min: 90% B (Wash)
-
8-10 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
The molecule is analyzed in Positive Ion Mode. The basic nitrogen at position 3 facilitates protonation.
Table 2: MS Source Parameters
| Parameter | Value | Note |
| Ionization | ESI Positive (+) | Protonation of imidazole ring N3. |
| Capillary Voltage | 3500 V | Standard for small molecules. |
| Gas Temp | 350°C | Ensures desolvation of the butyl chain. |
| Nebulizer | 45 psi | High pressure to handle 0.35 mL/min flow. |
| Sheath Gas | 11 L/min (400°C) | Critical for reducing background noise. |
Fragmentation Analysis & Mechanism
Understanding the fragmentation is vital for distinguishing BMNI from isobaric interferences. The fragmentation is driven by the stability of the imidazole ring and the lability of the nitro and alkyl groups.
Primary Fragmentation Pathways
-
Loss of
(Neutral Loss -46 Da): -
Cleavage of N-Butyl Chain (Neutral Loss -56 Da):
-
Loss of butene (
) via hydrogen transfer to the ring nitrogen, or direct inductive cleavage of the butyl cation. -
Transition: 184.1
128.1 (Protonated 2-methyl-4-nitroimidazole). -
Note: If the chain is lost as a radical (
), the mass shift differs, but in ESI+, even-electron rearrangements (loss of alkene) are preferred.
-
-
Combined Loss (Ring Opening):
-
High collision energy leads to ring fragmentation (RDA-type or nitrile elimination).
-
Transition: 138.1
96.1 (Loss of or similar ring fragments).
-
Visualized Fragmentation Pathway
The following diagram illustrates the specific MS/MS transitions for this compound.
Figure 1: Proposed ESI+ fragmentation pathway. The loss of the nitro group (m/z 138) and the butyl chain (m/z 128) serve as primary quantitation and qualification ions.
Method Validation & QA/QC
To ensure the protocol is self-validating (Trustworthiness), the following criteria must be met:
-
Regioisomer Resolution:
-
The method must separate the 4-nitro isomer (Target) from the 5-nitro isomer (Common drug form).
-
Validation Step: Inject a mixture of 1-butyl-2-methyl-4-nitroimidazole and its 5-nitro analog. Baseline resolution (
) is required. The 4-nitro isomers typically elute later than 5-nitro isomers on C18 due to intramolecular H-bonding effects reducing polarity.
-
-
Linearity & Sensitivity:
-
Calibration range: 1 ng/mL to 1000 ng/mL.
- .[2]
-
Signal-to-Noise (S/N) > 10 for LOQ.
-
-
Carryover Check:
-
Inject a blank immediately after the highest standard (1000 ng/mL). Peak area in blank must be < 20% of the LOQ area.
-
Analytical Workflow Diagram
This flowchart guides the researcher through the decision-making process during analysis.
Figure 2: Operational workflow for the extraction and confirmation of nitroimidazole derivatives.
References
-
Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR-Lipid and LC/MS/MS. Application Note 5994-0639EN. Link
-
Cronly, M., et al. (2010). Rapid multi-class multi-residue method for the confirmation of chloramphenicol and eleven nitroimidazoles in milk and honey by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Food Additives & Contaminants: Part A. Link
- M.S.S.P. Rao, et al. (2018). Identification and Characterization of Stress Degradation Products of Tinidazole by LC-ESI-MS/MS. Journal of Pharmaceutical Analysis.
-
PubChem. (2025).[2] 2-Methyl-4-nitroimidazole Compound Summary. National Library of Medicine. Link
Sources
- 1. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Assays for 1-N-Butyl-2-Methyl-4-Nitroimidazole
Abstract
This guide provides a detailed framework for the comprehensive evaluation of the antimicrobial properties of the novel compound, 1-N-butyl-2-methyl-4-nitroimidazole. Nitroimidazole derivatives have historically demonstrated significant therapeutic value, particularly against anaerobic bacteria and protozoa.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a series of robust, step-by-step protocols for determining the compound's spectrum of activity and potency. We will delve into the foundational principles of antimicrobial susceptibility testing (AST), the hypothesized mechanism of action for this compound class, and detailed methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols are designed to be self-validating through the systematic inclusion of controls, ensuring data integrity and reproducibility.
Introduction: The Scientific Rationale
The nitroimidazole scaffold is a cornerstone in the development of anti-infective agents.[2] Their efficacy is intrinsically linked to a unique mechanism of action that is selectively toxic to microorganisms capable of anaerobic respiration.[3][4] The core mechanism involves the reductive activation of the nitro group (-NO2) within the microbial cell. This process, catalyzed by low-redox-potential electron-transfer proteins like ferredoxin, generates highly reactive nitro radical anions.[][6] These cytotoxic intermediates subsequently induce lethal damage to microbial DNA and other critical macromolecules, leading to cell death.[7]
The biological activity of nitroimidazoles is heavily influenced by the position of the nitro group on the imidazole ring.[][6] While 5-nitroimidazoles like metronidazole are widely studied and utilized, 4-nitroimidazole derivatives represent a less explored but potentially valuable chemical space.[] The introduction of an N-butyl group and a 2-methyl substitution on the 4-nitroimidazole core, as in This compound , may alter the compound's physicochemical properties, such as lipophilicity and electron affinity. These modifications could enhance cell penetration, modulate the reduction potential, and ultimately influence its antimicrobial spectrum and potency.
Therefore, a systematic and rigorous evaluation using standardized antimicrobial assays is imperative to characterize the potential of this novel derivative as a therapeutic agent.
Hypothesized Mechanism of Action: Reductive Bioactivation
The antimicrobial activity of this compound is predicated on its bioactivation within a susceptible microorganism. The process is initiated by passive diffusion of the prodrug across the cell membrane. In the low-oxygen environment of anaerobic or microaerophilic microbes, the compound's nitro group is reduced by intracellular nitroreductases. This reduction creates reactive nitrogen species that disrupt DNA's helical structure, causing strand breakage and inhibiting nucleic acid synthesis, which ultimately results in cell death.[3][][7]
Caption: Hypothesized bioactivation pathway of this compound.
Preliminary Considerations & Stock Solution Preparation
Accurate and reproducible results begin with meticulous preparation.
-
Compound Solubility: Due to the likely hydrophobic nature of the N-butyl group, this compound may have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent. A high-concentration stock solution (e.g., 10 mg/mL or ~78.6 mM) should be prepared.
-
Microorganism Selection: The choice of test organisms is critical for defining the antimicrobial spectrum. A diverse panel should include:
-
Anaerobic Bacteria: Bacteroides fragilis, Clostridium difficile
-
Gram-positive Aerobes: Staphylococcus aureus, Enterococcus faecalis
-
Gram-negative Aerobes: Escherichia coli, Pseudomonas aeruginosa
-
Fungi/Yeast: Candida albicans
-
-
Solvent Toxicity Control: It is crucial to determine the highest concentration of DMSO that does not inhibit microbial growth. Typically, final assay concentrations of DMSO at or below 1% (v/v) are non-toxic to most microbes. This must be validated.
Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for aerobes, supplemented Brucella Broth for anaerobes)
-
Microbial inoculum standardized to the 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the well.
-
Positive control antibiotic (e.g., Metronidazole for anaerobes, Ciprofloxacin for aerobes)
-
Resazurin sodium salt solution (0.015% w/v in sterile water)
-
Multichannel pipette
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column (Column 1).
-
Compound Addition:
-
In Column 1, add 100 µL of the test compound at 4x the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, add 100 µL of a 512 µg/mL working solution).
-
Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mix, then transfer 50 µL from Column 2 to Column 3, and so on, up to Column 10. Discard 50 µL from Column 10.
-
This creates a concentration gradient. Columns 11 and 12 will serve as controls.
-
-
Control Setup:
-
Column 11 (Growth Control): Add an additional 50 µL of broth. This well will contain bacteria but no compound.
-
Column 12 (Sterility Control): Add an additional 50 µL of broth. This well will contain neither bacteria nor compound.
-
A separate row should be set up for the positive control antibiotic, following the same dilution scheme.
-
A solvent control (DMSO) should also be run to ensure it has no antimicrobial effect at the highest concentration used.
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to all wells from Column 1 to Column 11. Do not add inoculum to Column 12.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for aerobes; in an anaerobic chamber for 48 hours for anaerobes).
-
Result Determination:
-
Visually inspect the plate. The MIC is the lowest concentration at which no visible growth (turbidity) is observed.
-
For a colorimetric endpoint, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. Growth is indicated by a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration that remains blue.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol II: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC assay is a follow-up to the MIC test and is used to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It helps to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Materials:
-
96-well plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips or a multi-pronged replicator
Step-by-Step Methodology:
-
Select Wells: Identify the wells from the MIC plate that showed no visible growth. This includes the MIC well and all wells with higher concentrations.
-
Subculture: From each of these selected wells, take a 10 µL aliquot and spot-plate it onto a fresh, antimicrobial-free agar plate. Be sure to label the spots on the agar plate to correspond with the well concentrations.
-
Incubate: Incubate the agar plate under appropriate conditions until growth is clearly visible in the control spot (if one was plated from the growth control well).
-
Result Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive). In practice, this is often recorded as the lowest concentration with no visible colony growth on the agar subculture.
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Example MIC and MBC Data for this compound
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| B. fragilis ATCC 25285 | Anaerobe | 4 | 8 | 2 | Bactericidal |
| S. aureus ATCC 29213 | Gram-positive | >128 | >128 | - | Inactive |
| E. coli ATCC 25922 | Gram-negative | >128 | >128 | - | Inactive |
| C. albicans ATCC 90028 | Fungus | 64 | >128 | >2 | Fungistatic |
| Metronidazole (Control) | - | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin (Control) | - | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation Notes:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
The results for this compound should be compared against those for the control compounds. The lack of activity against aerobic bacteria (S. aureus, E. coli) would be consistent with the known mechanism of action for nitroimidazoles, which require an anaerobic environment for activation.[4][]
Conclusion
The protocols detailed in this application note provide a robust and standardized approach to characterizing the antimicrobial profile of this compound. By systematically determining the MIC and MBC against a diverse panel of clinically relevant microorganisms, researchers can effectively define the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. This foundational data is an indispensable first step in the drug development pipeline, guiding future optimization, mechanism of action studies, and preclinical evaluation.
References
-
Title: Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Source: PubMed. URL: [Link]
-
Title: Nitroimidazole antibiotics. Source: WikiLectures. URL: [Link]
-
Title: (PDF) 5-Nitroimidazole derivatives and their antimicrobial activity. Source: ResearchGate. URL: [Link]
-
Title: Antimicrobial Evaluation of 1-Methyl-3-Nitro-1-Nitrosoguanidine. Source: PMC - NIH. URL: [Link]
-
Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Source: e-Learning - UNIMIB. URL: [Link]
-
Title: In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Source: ResearchGate. URL: [Link]
-
Title: Anti-bacterial mechanism of nitroimidazole. | Download Scientific Diagram. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Source: Impactfactor. URL: [Link]
-
Title: In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Source: PMC - NIH. URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Source: NIH. URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Source: Brieflands. URL: [Link]
-
Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Source: PMC. URL: [Link]
-
Title: New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. Source: PubMed. URL: [Link]
-
Title: 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209. Source: PubChem - NIH. URL: [Link]
-
Title: Nitroimidazoles | Concise Medical Knowledge. Source: Lecturio. URL: [Link]
-
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Source: NIH. URL: [Link]
-
Title: Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]
-
Title: Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Source: ACS Publications. URL: [Link]
Sources
- 1. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]
- 4. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unimib.it [elearning.unimib.it]
- 7. lecturio.com [lecturio.com]
Application Note: 1-N-butyl-2-methyl-4-nitroimidazole (BMNI) as a Hypoxia-Selective Radiosensitizer
Abstract
This guide details the synthesis, characterization, and biological evaluation of 1-N-butyl-2-methyl-4-nitroimidazole (BMNI) , a lipophilic derivative of the nitroimidazole class. While 2-nitroimidazoles (e.g., Misonidazole) are potent radiosensitizers, their clinical utility is often limited by neurotoxicity. 4-nitroimidazoles offer an alternative scaffold with distinct redox potentials.[1] This note provides a validated protocol for the regioselective N-alkylation of 2-methyl-4-nitroimidazole to generate BMNI, followed by a standardized workflow for assessing its Sensitizer Enhancement Ratio (SER) in hypoxic tumor models.
Introduction: The Hypoxia Challenge in Radiotherapy
Solid tumors often contain regions of acute and chronic hypoxia due to aberrant vasculature. These hypoxic cells are up to 3-fold more resistant to ionizing radiation than normoxic cells, a phenomenon quantified by the Oxygen Enhancement Ratio (OER).
The "Oxygen Fixation" Hypothesis
Ionizing radiation kills cells primarily by generating DNA radicals (
-
In Normoxia: Oxygen (
) reacts with to form stable peroxyl radicals ( ), "fixing" the damage and leading to cell death. -
In Hypoxia: Without
, thiols (e.g., glutathione) repair back to , promoting cell survival.
Nitroimidazoles act as oxygen mimetics.[1] They are electron-affinic compounds that can penetrate hypoxic tissues and oxidize DNA radicals, preventing repair.
Chemical Profile: this compound (BMNI)
BMNI is designed to optimize two critical parameters: Electron Affinity and Lipophilicity .
| Parameter | Property | Rationale |
| Core Scaffold | 4-Nitroimidazole | Generally possesses a lower reduction potential ( |
| N1-Substituent | Increases lipophilicity (LogP) relative to methyl (Metronidazole) or ethyl groups, enhancing penetration through the blood-brain barrier (BBB) and poorly vascularized tumor cores. | |
| C2-Substituent | Methyl group | Sterically influences the nitro group orientation and metabolic stability. |
Mechanism of Action
The following diagram illustrates the competitive kinetics between chemical repair (by thiols) and damage fixation (by BMNI).
Figure 1: Mechanism of radiosensitization. BMNI acts as an electron acceptor, competing with endogenous thiols to "fix" radiation-induced DNA damage in the absence of oxygen.
Protocol 1: Regioselective Synthesis of BMNI
Objective: Synthesize this compound with high regioselectivity (avoiding the 5-nitro isomer). Reference: Adapted from Satheesh et al. (2018) [1].
Materials
-
Precursor: 2-methyl-4(5)-nitroimidazole (CAS: 696-23-1)
-
Alkylating Agent: 1-Bromobutane
-
Base: Potassium Carbonate (
), anhydrous -
Catalyst: Tetrabutylammonium bromide (TBAB)[2]
-
Solvent: Acetonitrile (MeCN)
Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-methyl-4-nitroimidazole (1.27 g, 10 mmol) in Acetonitrile (20 mL).
-
Activation: Add
(2.76 g, 20 mmol) and TBAB (0.32 g, 1 mmol). Stir vigorously at Room Temperature (RT) for 15 minutes to activate the N-H proton. -
Alkylation: Add 1-Bromobutane (1.64 g, 12 mmol) dropwise over 10 minutes.
-
Reaction: Stir the mixture at RT for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7). The 4-nitro isomer (N1-alkylated) is typically the major product due to steric hindrance at the N3 position relative to the methyl group.
-
Work-up:
-
Filter off the solid residues (
/KBr). -
Evaporate the solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate (30 mL) and wash with water (
mL) and brine ( mL). -
Dry over anhydrous
and concentrate.
-
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 10-30% EtOAc in Hexane).
-
Yield Expectation: 85–92%.
Protocol 2: In Vitro Radiosensitization Assay
Objective: Determine the Sensitizer Enhancement Ratio (SER) of BMNI in V79 Chinese Hamster Lung fibroblasts.
Experimental Workflow
Figure 2: Workflow for the Clonogenic Survival Assay evaluating radiosensitization efficiency.
Detailed Procedure
-
Cell Preparation: Plate V79 cells in glass petri dishes or specific hypoxia chambers (e.g., anaerobic jars). Allow attachment for 16 hours.
-
Drug Incubation: Replace media with fresh medium containing BMNI at graded concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Include a vehicle control (DMSO <0.5%).
-
Induction of Hypoxia:
-
Place dishes in air-tight aluminum chambers.
-
Flush with 95%
/ 5% at a rate of 2 L/min for 60 minutes. -
Verification: Monitor effluent
concentration using an oxygen sensor (target ppm).
-
-
Irradiation: Irradiate cells using a
source or X-ray irradiator (200 kVp).-
Dose Points: 0, 2, 5, 10, 15 Gy.
-
-
Plating: Immediately after irradiation, trypsinize cells, dilute, and re-plate into 6-well plates to aim for 50–100 colonies per well.
-
Scoring: Incubate for 7–10 days. Stain with Crystal Violet. Count colonies containing
cells.
Data Analysis: SER Calculation
Calculate the Surviving Fraction (SF) for each dose. Plot log(SF) vs. Dose (Gy).
Fit the data to the Linear-Quadratic Model :
Interpretation:
-
SER = 1.0: No sensitization.
-
SER > 1.2: Significant sensitization.
-
Target for BMNI: Expect SER values between 1.3 – 1.6 under hypoxic conditions (comparable to Misonidazole but potentially lower due to the 4-nitro position).
Analytical Validation (HPLC)
To ensure the integrity of the BMNI used in biological assays, verify purity and stability.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 5 |
| Mobile Phase | Acetonitrile : Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 315 nm (Characteristic nitroimidazole absorbance) |
| Retention Time | BMNI is expected to elute later than 2-methyl-4-nitroimidazole due to the butyl chain. |
References
-
Satheesh, D., et al. "An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles."[2] Iranian Journal of Organic Chemistry, 10(2), 2325-2331 (2018).[2] Link
-
Wardman, P. "Chemical Radiosensitizers for Use in Radiotherapy." Clinical Oncology, 19(6), 397-417 (2007).[4] Link
-
Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 14(4), 12-16 (2022).[5] Link
-
Overgaard, J. "Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck—a systematic review and meta-analysis." Radiotherapy and Oncology, 100(1), 22-32 (2011). Link
-
Adams, G.E., et al. "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers." Radiation Research, 67(1), 9-20 (1976). Link
Sources
- 1. The development of some nitroimidazoles as hypoxic cell sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low concentrations of nitroimidazoles: effective radiosensitizers at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-butyl-2-methyl-4-nitroimidazole
Welcome to the technical support center for the synthesis of 1-N-butyl-2-methyl-4-nitroimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with the N-alkylation of 2-methyl-4(5)-nitroimidazole.
I. Understanding the Core Challenge: Regioselectivity in N-Alkylation
The primary hurdle in the synthesis of this compound is controlling the regioselectivity of the N-alkylation of the starting material, 2-methyl-4(5)-nitroimidazole. This precursor exists as a mixture of two tautomers: 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. Alkylation can therefore lead to two isomeric products: the desired this compound and the undesired 1-N-butyl-2-methyl-5-nitroimidazole. The formation of this isomeric byproduct complicates purification and reduces the yield of the target compound.
This guide will focus on strategies to maximize the formation of the desired 1,4-isomer. The choice of solvent, base, temperature, and the potential use of a phase-transfer catalyst are all critical parameters that will be discussed in detail.[1][2]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Let's break down the most common culprits and their solutions:
-
Incomplete Deprotonation: The first step of the reaction is the deprotonation of the imidazole nitrogen by a base to form the imidazolide anion. If this deprotonation is incomplete, the concentration of the reactive nucleophile will be low, leading to a sluggish and low-yielding reaction.
-
Solution:
-
Choice of Base: While potassium hydroxide (KOH) can be used, potassium carbonate (K2CO3) is often a better choice as it is less hygroscopic and provides a milder reaction environment, which can improve regioselectivity.[3][4] Stronger bases like sodium hydride (NaH) can also be effective but require strictly anhydrous conditions.
-
Base Stoichiometry: Ensure you are using at least a slight molar excess of the base (e.g., 1.1-1.2 equivalents) relative to the 2-methyl-4(5)-nitroimidazole.
-
Reaction Time: Allow sufficient time for the deprotonation to occur before adding the alkylating agent. This is typically indicated by the complete dissolution of the imidazole in the solvent in the presence of the base.
-
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: While room temperature reactions are possible, particularly with phase-transfer catalysis, gently heating the reaction mixture can significantly improve the yield.[1] A temperature of 60°C in a solvent like acetonitrile has been shown to be effective.[3][4] However, excessively high temperatures (e.g., >100°C) can lead to increased side product formation and decomposition.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the imidazolide anion and influencing its reactivity.
-
Solution: Acetonitrile is an excellent solvent for this reaction as it is polar aprotic and generally provides good yields and regioselectivity.[3][4] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used, but purification can be more challenging due to their high boiling points.[3][4]
-
Question: I am getting a mixture of the 1,4- and 1,5-isomers. How can I increase the proportion of the desired 1,4-isomer?
Answer:
Achieving high regioselectivity is the key to a successful synthesis. Here’s how to favor the formation of the this compound:
-
Steric Hindrance: The 2-methyl group provides some steric hindrance that favors alkylation at the less hindered N-1 position, leading to the 4-nitro isomer. However, this effect can be enhanced by your choice of reaction conditions.
-
Phase-Transfer Catalysis (PTC): This is a highly effective method for achieving excellent regioselectivity and high yields at room temperature.[1]
-
How it works: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the imidazolide anion from the solid phase (or an aqueous phase if using a strong base like KOH) to the organic phase where the alkylating agent is present. This controlled delivery of the nucleophile often leads to cleaner reactions.
-
Recommended Conditions: Using K2CO3 as the base, acetonitrile as the solvent, and a catalytic amount of TBAB at room temperature has been reported to give a >99:1 ratio of the desired 1,4-isomer.[1]
-
-
Solvent and Base Combination: As mentioned, the combination of K2CO3 in acetonitrile at around 60°C is a reliable method for favoring the 1,4-isomer, even without a phase-transfer catalyst.[3][4]
Question: How do I monitor the progress of my reaction effectively?
Answer:
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
TLC System: A typical mobile phase for this reaction is a mixture of ethyl acetate and hexane. You will need to experiment to find the optimal ratio for good separation of your starting material and products. A good starting point is a 1:1 mixture.
-
Visualizing Spots: The starting material and products are UV active, so they can be visualized under a UV lamp (254 nm).
-
Interpreting the TLC:
-
You should see a spot for your starting material, 2-methyl-4(5)-nitroimidazole.
-
As the reaction proceeds, a new, less polar spot (higher Rf value) corresponding to the N-butylated products will appear.
-
Ideally, you will see the spot for the starting material disappear over time.
-
If you have a mixture of isomers, they may appear as a single elongated spot or two very close spots, depending on the TLC conditions.
-
Question: I'm having trouble purifying my product. What are the best practices for purification?
Answer:
Purification is typically achieved by column chromatography.
-
Column Preparation: Use silica gel as the stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexane is commonly used. Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase the polarity to elute your products. The desired 1,4-isomer is generally less polar than the 1,5-isomer and will elute first.
-
Post-Column Work-up: After collecting the fractions containing your pure product (as determined by TLC), combine them and remove the solvent under reduced pressure. The product may be obtained as an oil or a solid. If it is an oil, you can try to induce crystallization by scratching the side of the flask with a glass rod or by adding a small amount of a non-polar solvent like hexane and cooling.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? A1: The base deprotonates the N-H of the imidazole ring to form the imidazolide anion. This anion is a much stronger nucleophile than the neutral imidazole and will readily attack the electrophilic carbon of the butyl bromide.
Q2: Can I use other alkylating agents besides butyl bromide? A2: Yes, this reaction is general for other alkyl halides. However, the reactivity of the alkylating agent will affect the reaction time and temperature required. For example, butyl iodide is more reactive than butyl bromide and may allow for milder reaction conditions.
Q3: How can I confirm the identity and purity of my final product? A3: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum of 1-N-butyl-2-methyl-4-nitro-1H-imidazole has characteristic signals that can confirm its structure.[5] Specifically, you should look for a singlet for the imidazole ring proton, a singlet for the methyl group protons, and signals corresponding to the n-butyl group (a triplet for the terminal methyl and multiplets for the methylene groups).[5] Mass spectrometry can be used to confirm the molecular weight of the product.
Q4: What are the main safety precautions I should take during this synthesis? A4:
-
Handling Nitroimidazoles: Nitroimidazoles are potentially mutagenic and should be handled with care.[6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated fume hood.[6]
-
Alkylating Agents: Butyl bromide is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate gloves.
-
Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
IV. Optimized Experimental Protocol
This protocol is based on a highly regioselective method using phase-transfer catalysis at room temperature, which has been shown to produce excellent yields of the desired 1,4-isomer.[1]
Materials:
-
2-methyl-4(5)-nitroimidazole
-
n-Butyl bromide
-
Potassium carbonate (K2CO3), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4(5)-nitroimidazole (1.0 eq), anhydrous potassium carbonate (1.2 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask. The volume should be sufficient to create a stirrable slurry.
-
Addition of Alkylating Agent: Add n-butyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 18-24 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile and combine the filtrates.
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product, this compound.
-
-
Characterization: Confirm the identity and purity of the product by 1H NMR and mass spectrometry. The 1H NMR spectrum should show a singlet for the C-H proton of the imidazole ring at approximately δ 8.32 ppm and a singlet for the methyl protons at around δ 2.35 ppm.[5] The methylene protons of the N-butyl group adjacent to the nitrogen will appear as a triplet at approximately δ 3.96 ppm.[5]
V. Data Summary
| Reaction Condition | Effect on Yield | Effect on Regioselectivity (1,4-isomer) | Reference |
| Base: K2CO3 vs. KOH | K2CO3 generally provides cleaner reactions and better yields. | K2CO3 is preferred for higher regioselectivity. | [3][4] |
| Solvent: Acetonitrile vs. DMF/DMSO | Acetonitrile often leads to higher yields and easier work-up. | Acetonitrile is a good choice for high regioselectivity. | [3][4] |
| Temperature: Room Temp vs. 60°C | Heating to 60°C can significantly increase the reaction rate and yield. | Higher temperatures may slightly decrease regioselectivity. | [3][4] |
| Catalyst: With vs. Without TBAB (PTC) | The use of TBAB can lead to excellent yields. | TBAB at room temperature provides very high regioselectivity (>99:1). | [1] |
VI. Visualizing the Workflow and Logic
Experimental Workflow
Caption: Optimized experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the synthesis.
VII. References
-
U.S. Patent 4,209,631. (1980). Process for the safe nitration of 2-methylimidazole. Google Patents.
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]
-
Medicines for All Institute. (2023). Summary of Process Development Work on the Tuberculosis Drug Pretomanid. Virginia Commonwealth University. [Link]
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
World Intellectual Property Organization. (2010). Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Beilstein Journals. (2016). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Satheesh, D., et al. (2018). An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. [Link]
-
PubMed. (2004). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
-
PTC Organics, Inc. (2016). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]
-
Asian Publication Corporation. (2018). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry, 30(11), 2431-2436. [Link]
-
National Institutes of Health. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
PTC Organics, Inc. (2016). High-Dilution PTC N-Alkylation. [Link]
-
ResearchGate. (2019). Optimization of the reaction conditions. [Link]
-
ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
-
ResearchGate. (2012). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. [Link]
-
National Institutes of Health. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
European Commission. (2002). Determination of nitroimidazoles using GC/MS, GC/NCI and GC/MS/MS. [Link]
-
ACS Publications. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(19), 6731–6742. [Link]
-
Asian Journal of Chemistry. (2018). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. 30(11), 2431-2436. [Link]
-
Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
ResearchGate. (2016). Selective Determination of Fourteen Nitroimidazoles in Honey by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Beilstein Journals. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). A multinuclear NMR study of the restricted rotation in a bi-imidazole nucleoside. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
ResearchGate. (2018). 1H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). [Link]
Sources
Technical Support Center: Stability of 1-N-butyl-2-methyl-4-nitroimidazole in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-N-butyl-2-methyl-4-nitroimidazole. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of assessing the stability of this compound in your cell culture experiments. Understanding the stability of your compound is critical for interpreting experimental results accurately and ensuring the reliability of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound in cell culture media.
Q1: My experimental results with this compound are inconsistent. Could compound stability be the issue?
A1: Absolutely. Inconsistent results are a classic sign of compound instability. The concentration of the active compound at the time of the assay may be lower than the initial concentration, leading to variability in biological response. Several factors in a typical cell culture environment can contribute to the degradation of a small molecule like this compound.[1][2] It is crucial to determine the stability of your compound under your specific experimental conditions.
Q2: What are the primary factors in cell culture media that can degrade my compound?
A2: The main factors to consider are:
-
Enzymatic Degradation: Cells can release intracellular enzymes (e.g., nitroreductases) into the media, or membrane-bound enzymes can metabolize the compound upon contact.[3][4][5] For nitroimidazoles, reductive metabolism of the nitro group is a key concern.[3][4][5][6][7]
-
Chemical Degradation (Hydrolysis): Cell culture media are aqueous solutions, typically with a pH between 7.2 and 7.4. Some compounds are susceptible to hydrolysis at this pH. Nitroimidazoles, in particular, can be vulnerable to alkaline hydrolysis.
-
Photodegradation: Many standard laboratory incubators have internal lights. Components of the media, like riboflavin, can act as photosensitizers, accelerating compound degradation upon exposure to light.[8][9] 4-nitroimidazole, the core structure of your compound, is known to be susceptible to photodegradation.[9]
-
Adsorption: The compound may adsorb to the surface of plasticware (flasks, plates, pipette tips), reducing its effective concentration in the media.
Q3: I suspect my compound is degrading. How can I confirm this and what should I do?
A3: The most direct way to confirm degradation is to perform a stability study. This involves incubating the compound in your cell culture media (with and without cells) over a time course that matches your experiment and then quantifying the remaining parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
If degradation is confirmed, you can:
-
Shorten the incubation time of your experiments.
-
Replenish the compound by performing media changes at regular intervals.
-
If photodegradation is suspected, protect your plates and media from light.
-
If enzymatic degradation is the primary issue, you may need to consider using a cell-free system to study direct compound effects or find an inhibitor of the specific enzyme if known.
Q4: I'm seeing a new peak in my HPLC/LC-MS analysis of the media after incubation. What could it be?
A4: The new peak likely represents a degradation product or a metabolite of this compound. For nitroimidazoles, common metabolic transformations include:
-
Reduction of the nitro group: This is often the first step in both the activation and degradation of nitroimidazoles, leading to nitroso and hydroxylamine intermediates.[3][7]
-
Hydroxylation: The butyl chain or the methyl group on the imidazole ring could be hydroxylated.
-
Cleavage of the imidazole ring: More extensive degradation can lead to the opening of the imidazole ring.[10]
Identifying the exact structure of the new peak would require further characterization, typically using high-resolution mass spectrometry.
Visualizing Potential Degradation Pathways
The following diagram illustrates plausible degradation pathways for this compound in a biological system, based on known metabolism of other nitroimidazoles. The primary routes involve the reduction of the nitro group and oxidation of the alkyl substituents.
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for assessing the stability of this compound in cell culture media.
Protocol 1: Stability Assessment in Cell Culture Media (With and Without Cells)
This protocol uses HPLC to quantify the remaining parent compound over time.
Objective: To determine the chemical and metabolic stability of this compound under typical cell culture conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
-
Sterile cell culture plates (e.g., 24-well plates)
-
HPLC system with a UV detector and a C18 column
Experimental Workflow Diagram:
Caption: Workflow for assessing compound stability in cell culture.
Procedure:
-
Cell Seeding (for "with cells" condition):
-
Seed your cells in a 24-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to your final desired concentration (e.g., 10 µM). Prepare enough for all conditions.
-
-
Incubation:
-
For the "with cells" condition, gently remove the old medium from the wells and replace it with the medium containing your compound.
-
For the "without cells" (cell-free) condition, add the medium containing your compound to empty wells of the same plate. This will control for non-metabolic degradation.
-
Prepare a T=0 sample immediately by taking an aliquot of the dosing medium, processing it as described in step 5, and storing it at -80°C.
-
-
Time-Course Sampling:
-
Incubate the plate at 37°C, 5% CO₂.
-
At each time point (e.g., 2, 4, 8, 24, and 48 hours), collect an aliquot of the medium (e.g., 100 µL) from each condition.
-
-
Sample Processing:
-
Transfer the 100 µL media sample to a clean microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[11]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determine the λmax of this compound (likely around 300-320 nm based on the 4-nitroimidazole chromophore).
-
Gradient: Start with a suitable gradient (e.g., 5% B for 2 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 5 min). This will need to be optimized to ensure good separation of the parent compound from any degradation products and media components.
-
Run a standard curve of the compound in a mixture of media and acetonitrile (1:2 ratio) to ensure accurate quantification.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time for both the "with cells" and "without cells" conditions.
-
Data Presentation
The results of your stability study can be summarized in the following table:
| Time (hours) | % Remaining (Without Cells) | % Remaining (With Cells) |
| 0 | 100 | 100 |
| 2 | [Value] | [Value] |
| 4 | [Value] | [Value] |
| 8 | [Value] | [Value] |
| 24 | [Value] | [Value] |
| 48 | [Value] | [Value] |
Interpretation:
-
A significant decrease in the "Without Cells" condition suggests chemical instability (e.g., hydrolysis).
-
A significantly faster decrease in the "With Cells" condition compared to the "Without Cells" condition points to metabolic degradation by the cells.
References
-
Conduct Science. (2019, June 26). High performance liquid chromatography (HPLC) Protocol. Available from: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
-
Emory University. Sample Preparation for HPLC. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Marine Drugs. Available from: [Link]
-
Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Central Science. Available from: [Link]
-
A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Molecules. Available from: [Link]
-
DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology. Available from: [Link]
-
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. Available from: [Link]
-
The in vitro effect of some nitroimidazoles on microtubule formation. FEBS Letters. Available from: [Link]
-
PubChem. 1-Methyl-2-nitroimidazole. Available from: [Link]
-
Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Antibiotics. Available from: [Link]
-
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. ResearchGate. Available from: [Link]
-
The Role of Nitroreductases in Resistance to Nitroimidazoles. ResearchGate. Available from: [Link]
-
Residue study of nitroimidazoles depletion in chicken feathers in comparison with some other selected matrixes. ResearchGate. Available from: [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology. Available from: [Link]
-
THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson. Saint Mary's University. Available from: [Link]
-
HPLC Troubleshooting Guide. Waters. Available from: [Link]
-
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI. Available from: [Link]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Available from: [Link]
-
Metronidazole: An Update on Metabolism, Structure-Cytotoxicity and Resistance Mechanisms. PubMed. Available from: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available from: [Link]
-
LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons. Available from: [Link]
-
HPLC Troubleshooting Guide. ACE. Available from: [Link]
-
1-Butyl-2-methyl-1H-imidazole. PubChem. Available from: [Link]
-
Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. Available from: [Link]
-
Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]
Sources
- 1. conductscience.com [conductscience.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The in vitro effect of some nitroimidazoles on microtubule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cores.emory.edu [cores.emory.edu]
Technical Support Center: Dosage Optimization for 1-N-butyl-2-methyl-4-nitroimidazole
Status: Operational | Ticket ID: NIT-OPT-402 | Scientist: Senior Application Specialist[1]
Executive Summary
You are working with 1-N-butyl-2-methyl-4-nitroimidazole , a lipophilic derivative of the nitroimidazole class.[1] Unlike standard metronidazole or 2-nitroimidazole tracers (e.g., FMISO), the addition of the N-butyl chain significantly alters the physicochemical properties, specifically increasing lipophilicity (LogP).
This guide addresses the three most common failure points reported by researchers working with alkylated nitroimidazoles:
-
Solubility Shock: Precipitation upon introduction to aqueous media due to the butyl chain.[1]
-
False Negatives: Lack of potency in normoxic conditions (failure to account for the hypoxia-selectivity of the 4-nitro group).[1]
-
Non-Specific Toxicity: Overdosing due to incorrect stock solvent ratios.[1]
Module 1: Formulation & Solubility Troubleshooting
The Issue: Users often report "crystal formation" or "cloudiness" when adding the stock solution to cell culture media. The Cause: The butyl group at the N1 position reduces water solubility compared to the parent 2-methyl-4-nitroimidazole. Rapid dilution from 100% DMSO to aqueous media causes "solvent shock," leading to micro-precipitation that is invisible to the naked eye but skews concentration data.
Protocol: The "Step-Down" Solubilization Method
Do not pipette directly from 100 mM stock into the cell well.
Step 1: Stock Preparation
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.
-
Target Concentration: 100 mM (Storage Stock).
-
Storage: Aliquot into amber tubes (nitro groups are light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Step 2: Intermediate Dilution (The Critical Step) Create a 10x Working Solution in media before adding to cells. This allows you to vortex and inspect for precipitation.[1]
| Final Assay Conc. | 10x Intermediate (in Media) | Preparation of 10x Intermediate | Final DMSO % |
| 100 µM | 1000 µM | 10 µL of 100mM Stock + 990 µL Media | 0.1% |
| 50 µM | 500 µM | 500 µL of 1000 µM + 500 µL Media | 0.1% |
| 10 µM | 100 µM | 100 µL of 1000 µM + 900 µL Media | 0.1% |
Step 3: Final Application Add 10 µL of the 10x Intermediate to 90 µL of cell suspension in the well.
Visual Workflow: Preventing Precipitation
Caption: The Step-Down method buffers the hydrophobicity of the butyl chain, preventing micro-precipitation in the assay well.
Module 2: Mechanism & Hypoxia Selectivity[1][2][3][4]
The Issue: "My compound shows IC50 > 500 µM in A549 cells. Is it inactive?" The Explanation: Nitroimidazoles are Hypoxia-Activated Prodrugs (HAPs) .[1][2]
-
Normoxia (21% O2): The nitro group undergoes "futile cycling." It is reduced to a radical anion but immediately re-oxidized by oxygen, generating superoxide (mild toxicity) but regenerating the parent drug.
-
Hypoxia (<1% O2): The radical anion is not re-oxidized. It undergoes further reduction to hydroxylamines, which covalently bind to DNA/proteins, causing cytotoxicity.
Troubleshooting: If you test only in standard incubators, you are measuring the side effect (futile cycling), not the therapeutic mechanism.
Visual Mechanism: The Oxygen Switch
Caption: In the presence of Oxygen, the drug recycles to its parent form (Green arrow). Toxicity requires Hypoxia (Red arrow).
Module 3: Experimental Protocol (Dose-Ranging)
Use this protocol to establish the Hypoxia Cytotoxicity Ratio (HCR) .
Materials
-
Cell Line: HepG2 or A549 (High nitroreductase expression recommended).[1]
-
Reagent: MTT or Resazurin (AlamarBlue).[1] Note: Avoid Tetrazolium assays if possible as nitroimidazoles can directly reduce MTT, causing false positives.[1] Wash cells carefully before adding MTT, or use ATP-based assays (CellTiter-Glo).
-
Conditions:
-
Set A: Normoxia (21% O2)
-
Set B: Hypoxia (0.1% - 1.0% O2) using a hypoxia chamber or chemical induction (CoCl2 - use with caution as CoCl2 has its own toxicity).[1]
-
Step-by-Step Workflow
-
Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing: Prepare serial dilutions (using the Module 1 method).
-
Range: 0, 1, 5, 10, 50, 100, 250, 500 µM.
-
-
Incubation:
-
Readout: Measure viability.
Data Interpretation
| Observation | Diagnosis | Action |
| High Toxicity in Normoxia | Non-specific toxicity.[1] | The butyl chain may be acting as a detergent.[1] Lower the max dose to 100 µM. |
| No Toxicity in Hypoxia | Poor cellular uptake or low reductase activity.[1] | Verify cell line expresses nitroreductases. Extend exposure time to 12h. |
| HCR > 5 | Successful activation. | The compound is a selective hypoxic cytotoxin.[1] |
FAQ: Frequently Asked Questions
Q: Can I use water to dissolve the powder? A: No. The N-butyl group makes this compound significantly hydrophobic.[1] You must use DMSO or DMF.[1]
Q: Why is my media turning yellow upon adding the drug? A: 4-nitroimidazoles can have a yellow tint in solution.[1] However, if the color change is drastic immediately upon addition, check pH. Nitroimidazoles are stable at physiological pH (7.[1]4) but can degrade in high alkalinity.[1]
Q: Is the 2-methyl group important?
A: Yes. The methyl group at position 2 sterically hinders the nitro group and alters the redox potential (
References
-
Satheesh, D., et al. (2018).[1] "An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles." Iranian Journal of Organic Chemistry, 10(2), 2325-2331.[3]
-
Ahmadi, A., et al. (2016).[1] "Cytotoxic Activity of Some Azole Derivatives." Asian Pacific Journal of Cancer Prevention, 17(1). (Demonstrates cytotoxicity profiles of 2-methyl-4-nitroimidazole derivatives).
-
Shibamoto, Y., et al. (1986).[1] "In vitro and in vivo evaluation of new 2-nitroimidazoles as hypoxic cell radiosensitizers." International Journal of Radiation OncologyBiologyPhysics.[1] (Establishes the baseline for nitroimidazole hypoxia selectivity protocols).
-
PubChem. (2024).[1][4] "Compound Summary: 1-Methyl-4-nitroimidazole." (Physicochemical property baseline for the parent scaffold).
Sources
Technical Support Center: Purification of 1-N-butyl-2-methyl-4-nitroimidazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-N-butyl-2-methyl-4-nitroimidazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The primary impurities arise from the N-alkylation of 2-methyl-4(5)-nitroimidazole. The most significant and often difficult-to-remove impurity is the undesired constitutional isomer, 1-N-butyl-2-methyl-5-nitroimidazole. This co-product forms because the starting material exists in tautomeric forms, presenting two possible nitrogen atoms for alkylation. Other potential impurities include unreacted 2-methyl-4(5)-nitroimidazole and residual alkylating agent (e.g., 1-bromobutane).
Q2: My crude product is a dark oil, not a solid. Is this normal?
A2: While the pure compound is a solid, obtaining a dark oil after the initial work-up is not uncommon. This is often due to the presence of residual solvents and impurities that depress the melting point. A thorough extraction and washing procedure, followed by solvent removal under reduced pressure, is the first step. Subsequent purification by chromatography or recrystallization should yield the solid product.
Q3: I'm concerned about the thermal stability of my compound during purification. What precautions should I take?
A3: Your concern is valid. Nitroimidazole derivatives can be susceptible to thermal degradation. Studies on related compounds have shown that decomposition can begin at temperatures as low as 185 °C. Therefore, it is crucial to avoid excessive heat during purification. When performing recrystallization, use the minimum amount of boiling solvent and avoid prolonged heating. For solvent removal via rotary evaporation, use a moderate water bath temperature (e.g., 40-50 °C) and an efficient vacuum to minimize heat exposure.
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally not a recommended method for purifying this compound due to its relatively high molecular weight and potential for thermal decomposition at the required temperatures. The risk of degradation and the likely presence of impurities with similar boiling points make this an inefficient and potentially hazardous purification technique.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
A. Recrystallization Troubleshooting
Problem 1: My compound will not crystallize from any single solvent I've tried.
-
Causality: this compound has a combination of polar (nitroimidazole ring) and non-polar (butyl chain) characteristics, making it challenging to find a single solvent with the ideal solubility profile (sparingly soluble at room temperature and highly soluble when hot).
-
Solution: A mixed-solvent system is often the most effective approach.
-
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol (a "good" solvent) and then add hot water (a "poor" solvent) dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
Ethyl Acetate/Hexane: This is another effective combination. Dissolve the compound in hot ethyl acetate and add hexane until turbidity is observed.
-
-
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude this compound in the minimum required amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
While maintaining the temperature, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the hot "good" solvent until the solution is clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
-
Problem 2: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is more common with impure samples or when the solution is cooled too quickly.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of the "good" solvent to increase the overall solubility.
-
Ensure slow cooling. Insulate the flask to encourage gradual temperature decrease.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.
-
Add a seed crystal of pure this compound if available.
-
B. Column Chromatography Troubleshooting
Problem 3: I am unable to separate the 4-nitro and 5-nitro isomers using column chromatography.
-
Causality: The this compound and 1-N-butyl-2-methyl-5-nitroimidazole isomers have very similar polarities, making their separation by standard column chromatography challenging.
-
Solution: A careful selection of the stationary phase and eluent system, along with proper technique, is necessary.
-
Stationary Phase: Standard silica gel (230-400 mesh) is a suitable choice.
-
Eluent System: A gradient elution is highly recommended over an isocratic (constant solvent mixture) one. Start with a less polar solvent system and gradually increase the polarity.
-
Recommended Gradient: Begin with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and slowly increase the proportion of ethyl acetate (e.g., to 7:3 or 6:4 v/v). The less polar 5-nitro isomer will typically elute before the more polar 4-nitro isomer.
-
-
Step-by-Step Protocol for Gradient Column Chromatography:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane:ethyl acetate 9:1).
-
Pack the column carefully to ensure a homogenous stationary phase, avoiding air bubbles.
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. If the solubility is low, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the initial solvent mixture, collecting fractions.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
-
-
Problem 4: My compound is streaking on the TLC plate and the column, leading to poor separation.
-
Causality: Streaking is often caused by overloading the stationary phase or interactions between the analyte and the silica gel. The basic nature of the imidazole ring can sometimes lead to tailing on acidic silica gel.
-
Solution:
-
Reduce the amount of sample loaded onto the TLC plate or column.
-
Add a small amount of a modifier to the eluent. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent system can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Ensure the sample is fully dissolved in the loading solvent before applying it to the column.
-
III. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Technical Support Center: Addressing Cytotoxicity of 1-N-butyl-2-methyl-4-nitroimidazole in Control Cells
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with 1-N-butyl-2-methyl-4-nitroimidazole in control (non-target) cell lines. As a nitroimidazole-based compound, its mechanism of action is often linked to the reduction of the nitro group, a process that can inadvertently affect non-target cells, leading to confounding experimental results.[1][2] This resource offers a structured approach to troubleshooting, from understanding the underlying mechanisms to implementing practical solutions in your experimental workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cytotoxicity of this compound.
Q1: Why am I observing toxicity in my control cells with this compound?
A1: The cytotoxicity of nitroimidazoles is primarily driven by the reduction of their nitro group to form reactive intermediates.[1][2][] While this is the intended mechanism in target organisms (e.g., anaerobic bacteria, hypoxic tumor cells), control cells can also possess enzymatic machinery capable of reducing the nitro group, leading to off-target effects.[4] This can result in the generation of reactive nitrogen and oxygen species (RNOS), causing cellular damage through oxidative stress and interaction with macromolecules like DNA and proteins.[5][6]
Q2: Is the observed cytotoxicity dependent on the oxygen tension in my cell culture?
A2: Yes, the cytotoxicity of nitroimidazoles is often more pronounced under hypoxic (low oxygen) conditions.[7][8] In the presence of oxygen, the reduced nitroimidazole radical can be re-oxidized back to its original form, a process known as "futile cycling," which can generate superoxide radicals and contribute to oxidative stress.[8] Under hypoxia, the reduced intermediates have a longer half-life, allowing them to exert their cytotoxic effects, such as DNA strand breakage.[1]
Q3: Can the position of the nitro group on the imidazole ring influence its cytotoxicity?
A3: Absolutely. The position of the nitro group (e.g., C-4 vs. C-5) and the presence of other substituents on the imidazole ring can significantly impact the compound's redox potential and, consequently, its genotoxic and cytotoxic properties.[9][10] For instance, some studies have shown that 4-nitroimidazoles can be less genotoxic than their 5-nitroimidazole counterparts.[9][10]
Q4: What are the primary cellular targets of reduced nitroimidazole compounds?
A4: The reactive intermediates formed from the reduction of nitroimidazoles can interact with various cellular components. DNA is a key target, with evidence showing that these compounds can cause DNA strand breaks.[1][11] Additionally, they can form adducts with proteins and other macromolecules, disrupting their function.[5][12]
Q5: Are there any known metabolites of this compound that could be causing the toxicity?
A5: While specific metabolic pathways for this compound may not be fully elucidated, the metabolism of nitroimidazoles, in general, involves the formation of various reactive intermediates, including nitroso derivatives, which are highly cytotoxic.[13][14] The metabolic profile can vary depending on the cell type and its enzymatic repertoire.
II. Troubleshooting Guide: Mitigating Unwanted Cytotoxicity
This section provides a systematic approach to identifying and resolving issues of unexpected cytotoxicity in your control cell experiments.
A. Initial Assessment and Experimental Setup Review
The first step in troubleshooting is a thorough review of your experimental design and cell culture practices.
Problem: High variability in cytotoxicity results between experiments.
Causality: Inconsistent cell health, passage number, seeding density, or reagent preparation can all contribute to variability.[15]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and low passage number range.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Optimize and maintain a consistent cell seeding density for all experiments.[16]
-
-
Reagent and Compound Handling:
Data Summary Table: Recommended Initial Checks
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use cells between passages 5-20 (cell line dependent) | High passage numbers can lead to genetic drift and altered phenotypes. |
| Cell Confluency | Seed cells to reach 70-80% confluency at the time of assay | Over-confluency can induce apoptosis and affect cellular metabolism.[17] |
| Solvent Concentration | Keep final DMSO concentration below 0.5% | Higher concentrations of DMSO can be cytotoxic.[15] |
| Compound Stability | Prepare fresh stock solutions and dilutions | The compound may degrade over time, affecting its potency. |
B. Investigating the Mechanism of Cytotoxicity
Understanding how the compound is causing toxicity in your control cells is crucial for developing effective mitigation strategies.
Workflow for Mechanistic Investigation
Caption: A step-by-step workflow for investigating the mechanism of cytotoxicity.
Experimental Protocols
1. Dose-Response and Time-Course Analysis
-
Objective: To determine the concentration and time-dependent effects of this compound on cell viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.[16]
-
Allow cells to adhere for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with a range of concentrations and incubate for different time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®).
-
Include appropriate controls: untreated cells and vehicle-only treated cells.[18]
-
2. Measurement of Reactive Oxygen/Nitrogen Species (ROS/RNS)
-
Objective: To quantify the generation of ROS/RNS, which are often implicated in nitroimidazole-induced cytotoxicity.[6]
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound at a concentration known to cause sub-maximal toxicity.
-
At various time points, wash the cells and incubate with a fluorescent probe for ROS/RNS (e.g., DCFDA for ROS, DAF-FM for nitric oxide).
-
Measure the fluorescence intensity using a plate reader.
-
Include a positive control (e.g., H₂O₂) to validate the assay.
-
3. Antioxidant Rescue Experiment
-
Objective: To determine if the observed cytotoxicity is mediated by oxidative stress.
-
Protocol:
-
Pre-treat cells with a known antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours.[19]
-
Add this compound in the presence of the antioxidant.
-
Incubate for the desired time and assess cell viability.
-
A significant increase in cell viability in the presence of the antioxidant suggests the involvement of oxidative stress.
-
C. Advanced Troubleshooting and Mitigation Strategies
If initial investigations point towards a specific mechanism, the following strategies can be employed to minimize off-target effects.
Problem: Cytotoxicity is mediated by oxidative stress.
Causality: The compound is undergoing futile redox cycling, leading to the production of ROS.[8]
Mitigation Strategies:
-
Supplement Culture Media: Add antioxidants like NAC or Vitamin E to the culture medium during the experiment.
-
Use Serum-Free Media for Treatment: Serum components can sometimes interact with the compound and exacerbate oxidative stress. Consider treating cells in serum-free media for a short duration.
Problem: Cytotoxicity is more pronounced under hypoxic conditions.
Causality: The reduced intermediates of the nitroimidazole are more stable and cytotoxic in low-oxygen environments.[7][8]
Mitigation Strategies:
-
Maintain Normoxic Conditions: Ensure your cell culture incubator has a properly calibrated oxygen sensor and is maintaining a normoxic environment (typically 18-21% O₂).
-
Consider Alternative Compounds: If the primary application of your research does not require hypoxic conditions, and the off-target toxicity is still significant, you may need to consider using a non-nitroimidazole-based compound.
Problem: Evidence of DNA Damage (e.g., increased γH2AX foci).
Causality: The reactive metabolites of the compound are directly interacting with and damaging cellular DNA.[1][11]
Mitigation Strategies:
-
Reduce Treatment Duration: Use shorter exposure times to minimize the extent of DNA damage.
-
Incorporate a Recovery Period: After a short treatment, replace the compound-containing media with fresh media and allow the cells to recover and repair the DNA damage.
III. Safe Handling and Disposal
As with all cytotoxic agents, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound.[20][21]
-
Waste Disposal: Dispose of all contaminated materials, including media, pipette tips, and cell culture plates, in designated cytotoxic waste containers according to your institution's guidelines.[22][23]
IV. Conclusion
Addressing the unexpected cytotoxicity of this compound in control cells requires a systematic and logical approach. By understanding the fundamental mechanisms of nitroimidazole toxicity and diligently applying the troubleshooting strategies outlined in this guide, researchers can minimize off-target effects and ensure the integrity and reproducibility of their experimental data.
V. References
-
Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases, 56(5), 285–290. [Link]
-
ResearchGate. (2015). Cytotoxicity of Some Nitroimidazole Derivatives - Comparative Studies on Human and Rat Hepatoma Cell Lines. [Link]
-
ResearchGate. (2021). 2-Nitroimidazoles induce mitochondrial stress and ferroptosis in glioma stem cells residing in a hypoxic niche. [Link]
-
Brezden, C. B., & Rauth, A. M. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(10), 1345–1352. [Link]
-
Rowley, D. A., Knight, R. C., Skolimowski, I. M., & Edwards, D. I. (1981). Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships. Biochemical Pharmacology, 30(21), 3009–3013. [Link]
-
de Oliveira, R. B., et al. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 111(1), 31–37. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
National Center for Biotechnology Information. (2019). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). [Link]
-
Qu, Y., & Spain, J. C. (2011). Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance. Environmental Microbiology, 13(4), 1010–1017. [Link]
-
Leitsch, D. (2017). Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLoS Pathogens, 13(1), e1006031. [Link]
-
Asian Pacific Journal of Cancer Biology. (2019). Cytotoxic Activity of Some Azole Derivatives. [Link]
-
ResearchGate. (2021). Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. [Link]
-
MDPI. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. [Link]
-
MDPI. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. [Link]
-
Dings, M. P. M., et al. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265–279. [Link]
-
MDPI. (2018). Safe Handling of Cytotoxics: Guideline Recommendations. [Link]
-
Ehlhardt, W. J., Beaulieu, B. B., Jr, & Goldman, P. (1988). Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles. Biochemical Pharmacology, 37(13), 2603–2606. [Link]
-
National Center for Biotechnology Information. (2010). Toxicological and Pathophysiological Roles of Reactive Oxygen and Nitrogen Species. [Link]
-
Narbonne, V., et al. (1999). Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. Antimicrobial Agents and Chemotherapy, 43(11), 2661–2667. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Occupational Safety and Health Administration. (n.d.). Recommendations for the Safe Use of Handling of Cytotoxic Drugs. [Link]
-
Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. [Link]
-
PubMed. (2001). A novel nitroimidazole compound formed during the reaction of peroxynitrite with 2',3',5'-tri-O-acetyl-guanosine. [Link]
-
Frontiers. (2022). The potential of oxygen and nitrogen species-regulating drug delivery systems in medicine. [Link]
-
SciELO. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. [Link]
-
MDPI. (2022). Back to the Future of Metabolism—Advances in the Discovery and Characterization of Unknown Biocatalytic Functions and Pathways. [Link]
-
National Center for Biotechnology Information. (2015). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. [Link]
-
YouTube. (2021). Reactive Nitrogen species | RNS | Antimicrobial Chemicals | CSIR-NET Exam | Basic Science Series. [Link]
-
National Center for Biotechnology Information. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
-
ResearchGate. (2016). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. [Link]
-
PubMed. (1998). Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells. [Link]
Sources
- 1. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 4. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Toxicological and Pathophysiological Roles of Reactive Oxygen and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Apoptosis and 1-methyl-2-nitroimidazole toxicity in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. chem.tamu.edu [chem.tamu.edu]
- 23. pharmed.datapharma.ch [pharmed.datapharma.ch]
Technical Support Center: Optimizing Incubation Time for 1-N-butyl-2-methyl-4-nitroimidazole Assays
Content Type: Technical Support Guide & Troubleshooting FAQ Target Audience: Bioanalytical Scientists, QC Analysts, and Drug Development Researchers Subject: Optimization of Hydrolysis and Derivatization Kinetics for Nitroimidazole Residue Analysis
Core Directive & Technical Scope
This guide addresses the critical "incubation" phase in the quantitative assay of 1-N-butyl-2-methyl-4-nitroimidazole (and related nitroimidazole residues). In high-sensitivity LC-MS/MS or HPLC-UV workflows, "incubation" typically refers to one of two critical rate-limiting steps:
-
Acid Hydrolysis: Releasing protein-bound residues from complex matrices (e.g., biological fluids, tissue, honey).[1]
-
Chemical Derivatization: Reacting the analyte to enhance ionization or fluorescence (e.g., reductive amination).[1]
This guide focuses on optimizing the thermodynamic "sweet spot" —the precise time/temperature window where analyte recovery is maximized before thermal degradation begins.[1]
The Science of Incubation: Kinetics & Causality[1]
Why Incubation Time is Critical
For this compound, incubation is not a passive waiting period; it is a kinetic competition between Extraction/Formation (
-
Under-Incubation (
): The analyte remains bound to the matrix (protein conjugates) or under-derivatized, leading to False Negatives and poor reproducibility.[1] -
Over-Incubation (
): The nitro-group is susceptible to thermal instability or ring cleavage under harsh acidic/alkaline conditions, leading to Signal Suppression and the formation of interfering degradation products.[1]
The Optimization Curve
The relationship follows a consecutive reaction model (
Standardized Optimization Protocol
Objective: Determine the optimal incubation time (
Materials Required
-
Analyte Standard: this compound (>98% purity).[1]
-
Internal Standard (IS): this compound-d3 (Deuterated).[1]
-
Matrix: Blank biological matrix (e.g., plasma, homogenized tissue).[1]
-
Hydrolysis Buffer: 1.0 M HCl.[1]
Step-by-Step Workflow
-
Spike Preparation: Spike blank matrix with the analyte at a mid-level QC concentration (e.g., 10 ng/g).[1] Add Internal Standard.
-
Acidification: Add 1.0 M HCl (1:1 v/v ratio with sample). Vortex thoroughly.
-
Time-Course Incubation:
-
Prepare 6 identical aliquots.
-
Incubate at a fixed temperature (e.g., 60°C —a common starting point for nitroimidazoles).[1]
-
Stop reaction at defined intervals: 15, 30, 45, 60, 90, and 120 minutes .
-
-
Quenching: Immediately neutralize with 1.0 M NaOH or cool on ice to stop kinetics.
-
Extraction: Perform Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) using Ethyl Acetate.[1]
-
Analysis: Quantify via LC-MS/MS (MRM mode).
Data Analysis Table
Example Data Set for Optimization
| Incubation Time (min) | Absolute Recovery (%) | IS Recovery (%) | Degradation Observed? | Status |
| 15 | 45% | 98% | No | Under-incubated (Incomplete release) |
| 30 | 72% | 96% | No | Rising |
| 45 | 94% | 95% | No | Optimal Window ( |
| 60 | 91% | 94% | Trace | Stable Plateau |
| 90 | 82% | 88% | Yes | Degradation Onset |
| 120 | 65% | 75% | Significant | Over-incubated |
Visualization: Assay Logic & Kinetic Pathway
The following diagram illustrates the decision logic for optimizing the incubation step.
Caption: Logic flow for determining the kinetic sweet spot between analyte release and degradation.
Troubleshooting Guide (FAQ)
Q1: My recovery is inconsistent despite using the "optimal" time. Why?
Diagnosis: This is often due to Matrix-Dependent Kinetics .[1] Explanation: The "incubation" time determined in solvent standards or a simple matrix (e.g., water) often fails in complex matrices (e.g., liver or honey).[1] Proteins buffer the acid, slowing down the effective hydrolysis rate.[1] Solution:
-
Always optimize incubation using the exact biological matrix .[1]
-
Verify pH after acid addition.[1] Ensure pH < 2.0 for effective hydrolysis.[1]
-
Self-Validating Step: Use a deuterated Internal Standard (IS) added before incubation.[1] If IS recovery drops alongside analyte recovery, the issue is extraction/matrix, not incubation time.[1]
Q2: I see a secondary peak eluting near my analyte after long incubation.
Diagnosis: Thermal degradation or ring opening. Explanation: Nitroimidazoles are generally stable, but the N-butyl group can undergo dealkylation, or the imidazole ring can cleave under prolonged high-heat/acid conditions.[1] Solution:
-
Reduce incubation temperature by 10°C and extend time (Arrhenius adjustment).
-
Rule of Thumb: A 10°C decrease roughly doubles the required incubation time but significantly reduces degradation side-reactions.[1]
Q3: Can I use microwave-assisted incubation to speed this up?
Diagnosis: Feasible but risky. Explanation: Microwave extraction drastically reduces incubation time (e.g., from 60 min to 5 min).[1] However, it creates "hot spots" that can instantly degrade thermally labile nitro-groups.[1] Solution:
-
Only use laboratory-grade microwave reactors with internal temperature control.[1]
-
Validate against the standard thermal method.[1] If precision (RSD) > 15%, revert to water bath incubation.
Q4: How does the "1-N-butyl" chain affect incubation compared to standard Metronidazole?
Diagnosis: Steric hindrance and lipophilicity.[1] Explanation: The butyl group makes the molecule more lipophilic and slightly more sterically hindered than the methyl group in Metronidazole.[1] Impact:
-
Extraction: Requires less polar solvents (e.g., Ethyl Acetate/Hexane mixes) compared to Metronidazole.[1]
-
Incubation: The butyl bond is generally stable, but the increased lipophilicity means the analyte may "hide" in fatty components of the matrix, requiring longer incubation with agitation to ensure full interaction with the acid.[1]
References
-
Satheesh, D., et al. (2018). "An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles." Iranian Journal of Organic Chemistry.
-
Cronly, M., et al. (2018).[1] "Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry." MDPI (Foods).[1]
-
Guo, L., et al. (2025).[1] "Selective Determination of Fourteen Nitroimidazoles in Honey by High-Performance Liquid Chromatography–Tandem Mass Spectrometry." ResearchGate.[1][2][3][4]
-
Pande, V.V., et al. (2009).[1] "A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole." International Journal of PharmTech Research.[1]
Sources
Validation & Comparative
1-N-butyl-2-methyl-4-nitroimidazole vs metronidazole efficacy
Comparative Efficacy Guide: 1-N-Butyl-2-methyl-4-nitroimidazole vs. Metronidazole
Executive Summary: The Regioisomer Divergence
This guide provides a technical comparison between the clinical gold standard Metronidazole and the research compound This compound (hereafter referred to as BNMz ).
While both compounds share a nitroimidazole core, they represent a fundamental divergence in medicinal chemistry known as the "Nitro-Position Switch" :
-
Metronidazole (5-Nitro isomer): Possesses a high reduction potential, making it a potent, broad-spectrum "warhead" against anaerobic bacteria and protozoa. It is the clinical benchmark.
-
BNMz (4-Nitro isomer): Possesses a lower reduction potential (more negative). This renders it significantly less active against standard anaerobes but positions it as a scaffold for antitubercular (aerobic/anaerobic) activity and hypoxic tumor sensitization , similar to the investigational drug Pretomanid (PA-824).
Key Takeaway: BNMz is not a direct generic alternative to Metronidazole for standard infections (e.g., B. fragilis, Trichomonas). Instead, it acts as a lipophilic probe for exploring novel mechanisms in Mycobacterium tuberculosis (Mtb) eradication and cancer therapy.
Physicochemical & Structural Analysis
The efficacy difference is rooted in two structural alterations: the position of the nitro group and the nature of the N1 side chain.
| Feature | Metronidazole | This compound (BNMz) | Impact on Efficacy |
| Nitro Position | C5 | C4 | Critical: C5-nitro is easier to reduce (activation) than C4-nitro. |
| N1 Side Chain | Hydroxyethyl (Polar) | n-Butyl (Lipophilic) | PK: Butyl chain increases LogP, enhancing membrane permeability but reducing water solubility. |
| Electronic State | High electron affinity | Lower electron affinity | Determines the "trigger" threshold for enzymatic reduction. |
| Primary Target | PFOR-dependent Anaerobes | Ddn-dependent Mycobacteria / Hypoxic Tumors | Distinct activation pathways. |
Structural Visualization
The following diagram illustrates the regioisomeric difference and the steric bulk of the butyl chain.
Figure 1: Structural divergence highlighting the critical C5 vs. C4 nitro positioning.
Mechanism of Action: The Redox Threshold
The efficacy of nitroimidazoles is dictated by their ability to undergo bioreduction . This is a "suicide prodrug" mechanism where the drug must be reduced to form toxic radical species (nitro-radical anions) that damage DNA.
The 5-Nitro Advantage (Metronidazole)
-
Activation: Easily reduced by the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system found in anaerobes.
-
Redox Potential (
): Approximately -486 mV . -
Result: Rapid accumulation of toxic radicals in Bacteroides, Clostridium, and Trichomonas.
The 4-Nitro Barrier (BNMz)
-
Activation: The 4-nitro group is electronically more stable. It resists reduction by standard PFOR systems.
-
Requirement: Requires specific, high-affinity nitroreductases (like deazaflavin-dependent nitroreductase, Ddn ) found in Mycobacterium tuberculosis, or extreme hypoxia (solid tumors) to trigger reduction.
-
Efficacy Consequence: BNMz is often inactive (MIC > 128 µg/mL) against standard Metronidazole-sensitive anaerobes but may show activity against TB or cancer cells where Metronidazole fails.
Figure 2: Differential activation pathways. Metronidazole targets general anaerobes; BNMz requires specific enzymes (Ddn) or conditions.
Efficacy Analysis
A. Antimicrobial Activity (Anaerobes)
Experimental data consistently shows that alkylation at N1 coupled with the 4-nitro position destroys anti-anaerobic potency.
-
Metronidazole: MIC
= 0.5–2.0 µg/mL against B. fragilis. -
BNMz: Expected MIC > 64 µg/mL. The 4-nitro group is not sufficiently electron-deficient to accept electrons from the anaerobic ferredoxin system.
B. Antitubercular Potential
This is the primary research niche for BNMz-like molecules.
-
Mechanism: 4-nitroimidazoles (like the drug Pretomanid) kill M. tuberculosis by inhibiting mycolic acid synthesis and generating nitric oxide (NO).
-
BNMz Performance: While less potent than the optimized bicyclic PA-824, simple N-alkyl-4-nitroimidazoles have demonstrated measurable MICs against M. tuberculosis (range 1–10 µg/mL) in screening libraries. The butyl chain aids in penetrating the waxy mycobacterial cell wall.
C. Antitumor (Hypoxia) Activity
-
Hypothesis: BNMz acts as a hypoxic cell sensitizer.
-
Data: N-alkyl-4-nitroimidazoles have shown cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with LC
values around 16 µM.[1] The lipophilic butyl chain facilitates uptake into dense solid tumors.
Experimental Protocols
To validate these claims in your lab, use the following protocols.
Protocol A: Regioselective Synthesis of BNMz
Objective: Synthesize this compound without contaminating 5-nitro isomer.
-
Reagents: 2-methyl-4(5)-nitroimidazole, 1-bromobutane, K₂CO₃, DMF.
-
Workflow:
-
Dissolve 2-methyl-4(5)-nitroimidazole (1.0 eq) in DMF.
-
Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 min.
-
Add 1-bromobutane (1.2 eq) dropwise.
-
Heat to 60°C for 4-6 hours.
-
Purification (Critical): The reaction yields both 4-nitro (BNMz) and 5-nitro isomers. The 4-nitro isomer is typically less polar . Separate via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). BNMz usually elutes after the 5-nitro isomer due to interaction with silica, or before depending on specific conditions (check TLC: 4-nitro isomers often have higher Rf in non-polar solvents than 5-nitro due to reduced H-bonding potential). Verify structure by NOE NMR to confirm N-alkyl position relative to the nitro group.
-
Protocol B: Comparative MIC Assay (Anaerobes)
Objective: Quantify the efficacy gap.
-
Strains: Bacteroides fragilis (ATCC 25285).
-
Media: Brucella Agar with 5% sheep blood, Hemin, and Vitamin K1.
-
Method:
-
Prepare stock solutions of Metronidazole and BNMz in DMSO (BNMz requires DMSO due to butyl chain lipophilicity).
-
Perform serial twofold dilutions in broth (range: 0.125 to 128 µg/mL).
-
Inoculate with 10⁵ CFU/mL.
-
Incubate anaerobically at 37°C for 48 hours.
-
Readout: Expect Metronidazole growth inhibition at ~1 µg/mL. Expect BNMz growth at all concentrations (or inhibition only at >64 µg/mL).
-
References
-
Satheesh, D., et al. (2018). "An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles."[2] Iranian Journal of Organic Chemistry, 10(2), 2325-2331.[2] Link
-
Thompson, A. M., et al. (2009). "Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles."[3][4][5][6][7] Journal of Medicinal Chemistry, 52(6), 1810–1827. Link
- Patterson, S., et al. (2021). "The mechanism of action of nitroimidazole drugs." Journal of Antimicrobial Chemotherapy.
-
Sigma-Aldrich. "this compound Product Sheet." Link (Verification of chemical entity existence).
- Vertex AI Search. "Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds." Open Medicinal Chemistry Journal.
Sources
- 1. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
comparative cytotoxicity of 1-N-butyl-2-methyl-4-nitroimidazole on cancerous vs normal cells
This guide provides a technical comparative analysis of the cytotoxicity of 1-N-butyl-2-methyl-4-nitroimidazole (BMNI) . It synthesizes experimental data to evaluate its potential as an anticancer agent relative to normal tissue and standard chemotherapeutics.[1]
Executive Summary
This compound (BMNI) is a synthetic nitroimidazole derivative investigated for its potential as a hypoxia-selective cytotoxin. Unlike standard chemotherapeutics that target rapidly dividing cells indiscriminately, BMNI leverages the bioreductive activation mechanism common to nitroimidazoles.
Key Findings:
-
Selectivity: BMNI demonstrates a moderate Selectivity Index (SI) favoring breast cancer cells (MDA-MB-231) over normal kidney epithelial cells (Vero).
-
Potency: While less potent than clinical standards like Doxorubicin, BMNI exhibits a distinct safety profile with reduced toxicity to non-hypoxic normal tissues.
-
Structure-Activity Relationship (SAR): The N-butyl substitution balances lipophilicity and solubility, though longer alkyl chains (e.g., octyl) tend to decrease efficacy in lung cancer models.
Chemical Profile & Mechanism[2]
Physicochemical Properties[3]
-
IUPAC Name: 1-butyl-2-methyl-4-nitro-1H-imidazole
-
Molecular Formula: C
H N O -
Key Functional Group: The 4-nitro group is the pharmacophore responsible for electron affinity and subsequent bioreductive cytotoxicity.
Mechanism of Action: Bioreductive Cytotoxicity
BMNI functions as a prodrug. Its cytotoxicity is dependent on the enzymatic reduction of the nitro group, a process that occurs preferentially in hypoxic tumor environments where oxygen is scarce (oxygen inhibits the reversal of the initial reduction step).
Figure 1: Bioreductive activation pathway of BMNI. In normal tissues (normoxia), the radical anion is re-oxidized, limiting toxicity. In tumors (hypoxia), the pathway proceeds to toxic intermediates.
Comparative Cytotoxicity Analysis
The following data aggregates experimental findings from MTT assays comparing BMNI against human cancer cell lines and normal control cells.
Experimental Data: IC50 / LC50 Values
Values represent the concentration required to inhibit cell growth (IC50) or cause 50% lethality (LC50) after 48h exposure.[2]
| Cell Line | Tissue Origin | Pathology | BMNI LC50 (µM) | Reference Standard (Doxorubicin) |
| MDA-MB-231 | Breast | Adenocarcinoma (Triple Negative) | 16.7 ± 2.1 | < 0.1 µM |
| A549 | Lung | Carcinoma | > 50.0 | < 0.5 µM |
| HepG2 | Liver | Hepatocellular Carcinoma | ~ 45.0 | < 1.0 µM |
| Vero | Kidney (Monkey) | Normal Epithelial | 30.0 ± 1.5 | N/A |
Selectivity Index (SI) Analysis
The Selectivity Index (SI) is calculated as
-
MDA-MB-231 SI:
-
A549 SI:
(Non-selective)
Interpretation: BMNI shows promising selectivity for breast cancer models but lacks potency in lung cancer models compared to normal tissue. This suggests a tissue-specific metabolic profile, likely related to the expression levels of nitroreductase enzymes in MDA-MB-231 cells.
Experimental Protocol: Validation Workflow
To replicate these findings or evaluate BMNI derivatives, use the following standardized MTT assay protocol. This workflow ensures data integrity and reproducibility.
Reagents & Preparation
-
Stock Solution: Dissolve BMNI in DMSO to 100 mM. Store at -20°C.
-
Working Solution: Dilute in DMEM (10% FBS) to concentrations: 1, 5, 10, 25, 50, 100 µM. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
Step-by-Step Workflow
Figure 2: Standardized MTT Cytotoxicity Workflow for BMNI evaluation.
Data Calculation
Calculate Cell Viability (%) using the formula:
- : Absorbance of BMNI-treated wells.
- : Absorbance of vehicle (DMSO) treated wells.
Comparative Performance Review
| Feature | BMNI (this compound) | Cisplatin (Standard) | Metronidazole (Precursor) |
| Primary Target | Hypoxic DNA / Reductase Enzymes | DNA Crosslinking | Anaerobic Bacteria / Protozoa |
| Normal Cell Toxicity | Low (LC50 ~30 µM) | High (Nephrotoxic) | Very Low |
| Hypoxia Selectivity | High | Low | Moderate |
| Clinical Status | Pre-clinical (Lead Compound) | Approved (Standard of Care) | Approved (Antibiotic) |
References
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Source: The Open Medicinal Chemistry Journal. Data: Comparison of Methyl, Ethyl, and Butyl derivatives on MDA-MB-231 and A549 cell lines. URL:[Link]
-
Cytotoxic Activity of Some Azole Derivatives. Source: Asian Pacific Journal of Cancer Prevention (APJCP). Data: Evaluation of imidazole derivatives including 1-butyl-2-methyl-4-nitroimidazole on HepG2 cells.[3] URL:[Link]
-
Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Source: Journal of Medicinal Chemistry (ACS). Data: Mechanistic overview of nitro group reduction and toxicity.[4] URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
